molecular formula C20H23N3O B2530037 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide CAS No. 868978-40-9

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide

Cat. No. B2530037
CAS RN: 868978-40-9
M. Wt: 321.424
InChI Key: YVANOAUTHIFDGX-UHFFFAOYSA-N
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Description

“N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide” can be analyzed using 1H and 13C NMR spectrum . The 1H NMR spectrum, δ, ppm (J, Hz): 2.31 (3H, s, CH 3); 2.33 (3H, s, CH 3); 4.08 (2H, s, CH 2); 7.15 (1H, d, J = 6.9, Н Ar); 7.27 (2H, d, J = 8.4, Н Ar); 7.51 (1H, d, J = 6.9, Н Ar); 7.63 (2H, d, J = 8.4, Н Ar); 8.20 (1H, s, Н Ar); 12.77 (1H, br. s, CO 2 H). The 13C NMR spectrum, δ, ppm: 17.8; 20.8; 30.0; 113.9; 116.0; 121.0; 122.2; 127.4; 127.5; 129.2; 131.6; 136.7; 142.4; 142.9; 171.1 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketone oxime esters with simple pyridines enables an environmentally friendly synthesis of imidazo [1,2- a ]pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide” can be inferred from its synthesis process. The compound is synthesized as a white powder . Its melting point is between 233–234°C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The imidazo[1,2-a]pyridine moiety, present in this compound, has been associated with several pharmaceutical molecules. Researchers have explored its potential as a pharmacophore for drug design. Notable examples include:

Anti-Tuberculosis (TB) Agents

Imidazo[1,2-a]pyridines have demonstrated anti-TB activity. For instance:

Anti-Fibrosis Activity

Some derivatives of this compound exhibit better anti-fibrosis activity than existing drugs like Pirfenidone. These findings are promising for potential therapeutic interventions .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for detecting mercury and iron ions in vitro and in vivo .

Organic Synthesis

The chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from a-bromoketones and 2-aminopyridines provides a versatile route for constructing these structures. The mild, metal-free conditions for N-(pyridin-2-yl)amide formation and the one-pot tandem cyclization/bromination for 3-bromoimidazopyridines are noteworthy .

Mechanism of Action

While the specific mechanism of action for “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide” is not explicitly mentioned in the search results, it was shown that a similar compound exhibited antibacterial properties against Escherichia coli at the concentration of 1000 μg/ml . This suggests potential antibacterial activity for the compound .

Future Directions

The future directions for “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide” could involve further studies on its antibacterial activity . Moreover, the elucidation of the mode of action and structure-activity relationships of this compound can guide the development of new drugs based on its structure.

properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-18(16-9-5-4-6-10-16)20(24)21-12-11-17-14-23-13-7-8-15(2)19(23)22-17/h4-10,13-14,18H,3,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVANOAUTHIFDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide

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